![molecular formula C16H14N2O3 B6393558 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261935-11-8](/img/structure/B6393558.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid (2-CAPA) is a synthetic organic compound with a molecular weight of 225.3 g/mol. It is a derivative of isonicotinic acid, and is composed of an aromatic ring, a cyclopropyl group, and an aminocarbonyl group. 2-CAPA has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis.
科学的研究の応用
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis. In pharmaceuticals, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential anti-inflammatory agent, as well as an inhibitor of enzymes involved in metabolic pathways. In biochemistry, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential inhibitor of enzymes that catalyze the transfer of phosphate groups in the citric acid cycle. In chemical synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential reagent for the synthesis of heterocyclic compounds.
作用機序
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of enzymes involved in the citric acid cycle, such as isocitrate dehydrogenase and aconitase. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the synthesis of fatty acids, the citric acid cycle, and inflammation. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of enzymes involved in the citric acid cycle. Additionally, it has been found to have anti-inflammatory properties.
実験室実験の利点と制限
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively stable compound, which makes it well-suited for laboratory experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for experimentation. However, it is important to note that 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively potent compound, and should be handled with care in the laboratory.
将来の方向性
The potential applications of 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% are numerous, and there is still much to be explored. For example, further research could be done to investigate its potential effects on other metabolic pathways, such as the urea cycle and the pentose phosphate pathway. Additionally, further research could be done to explore its potential applications in other areas, such as drug design and development. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
合成法
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% can be synthesized from isonicotinic acid and cyclopropylamine using a two-step process. In the first step, isonicotinic acid is reacted with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. In the second step, the cyclopropyl amide is reacted with a carboxylic acid, such as acetic acid, to form 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%.
特性
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-4-5-13)11-3-1-2-10(8-11)14-9-12(16(20)21)6-7-17-14/h1-3,6-9,13H,4-5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELFCBKBSMRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688221 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-11-8 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

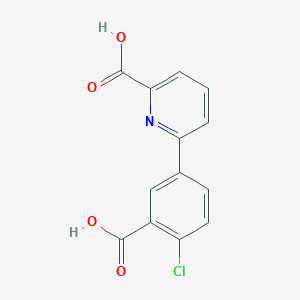

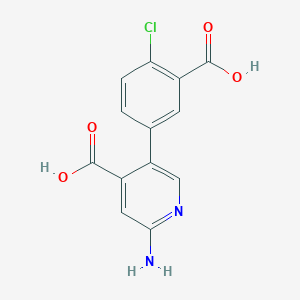
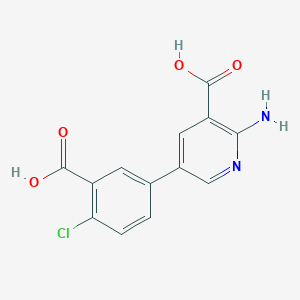

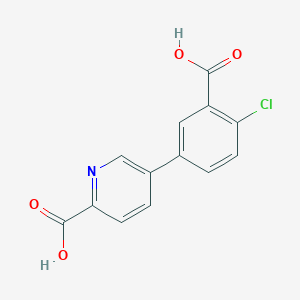
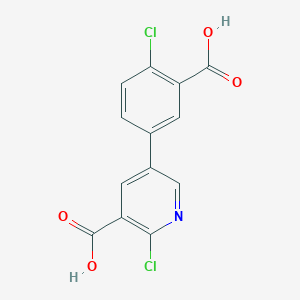
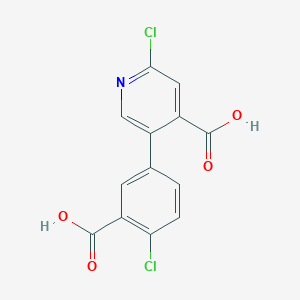
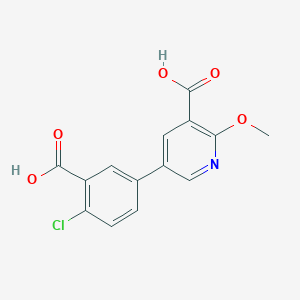
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)